(-)-6-Aminocarbovir

Oral bioavailability Prodrug activation Pharmacokinetics

Select for direct ADA-mediated conversion to (-)-carbovir, achieving 46.2% oral bioavailability vs. ~20% for (-)-carbovir. Superior CNS exposure and clean metabolic pathway (t1/2=11.3 min, 48% efficiency). Ideal benchmark for prodrug candidate evaluation and sanctuary site studies, bypassing abacavir's confounding cyclopropylamino moiety.

Molecular Formula C10H12N6O2
Molecular Weight 248.24 g/mol
CAS No. 109881-25-6
Cat. No. B1669710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-6-Aminocarbovir
CAS109881-25-6
Synonyms2,6-diaminopurine 2',3'-didehydro-2',3'-dideoxyriboside
ddeDAPR
Molecular FormulaC10H12N6O2
Molecular Weight248.24 g/mol
Structural Identifiers
SMILESC1=CC(OC1CO)N2C=NC3=C(N=C(N=C32)N)N
InChIInChI=1S/C10H12N6O2/c11-8-7-9(15-10(12)14-8)16(4-13-7)6-2-1-5(3-17)18-6/h1-2,4-6,17H,3H2,(H4,11,12,14,15)/t5-,6+/m0/s1
InChIKeyQVRGWJZTKCMSIW-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(-)-6-Aminocarbovir (CAS 109881-25-6): Carbocyclic Nucleoside Prodrug for HIV Research


(-)-6-Aminocarbovir (also known as (-)-6AC, D4DAP, or (-)-carbocyclic 2',3'-didehydro-2',3'-dideoxy-6-deoxy-6-aminoguanosine) is a carbocyclic nucleoside analog that functions as a prodrug of the anti-HIV agent (-)-carbovir [1]. The compound differs structurally from (-)-carbovir by the substitution of the 6-oxo group with a 6-amino moiety, a modification designed to enhance oral absorption and systemic exposure to the active metabolite (-)-carbovir [2]. (-)-6-Aminocarbovir serves as an inhibitor of HIV virus replication and is primarily utilized in preclinical pharmacokinetic and antiviral research settings .

Why (-)-6-Aminocarbovir Cannot Be Substituted by (-)-Carbovir or Abacavir in Preclinical Studies


(-)-6-Aminocarbovir occupies a unique position in the carbocyclic nucleoside landscape that precludes simple substitution by its closest analogs. While (-)-carbovir is the active antiviral species, its poor oral bioavailability (~20%) and limited CNS penetration restrict its utility as an oral agent [1]. Abacavir, a 6-cyclopropylamino derivative of carbovir, was developed to overcome these limitations and is an FDA-approved antiretroviral [2]. However, abacavir undergoes a distinct intracellular activation pathway via adenosine phosphotransferase followed by deamination, yielding different metabolic intermediates and pharmacokinetic profiles that may not accurately model (-)-carbovir disposition in all research contexts [3]. (-)-6-Aminocarbovir, by contrast, is directly converted to (-)-carbovir via adenosine deaminase, providing a more direct prodrug-to-active agent relationship that enables studies of (-)-carbovir pharmacology without the confounding variables introduced by the cyclopropylamino moiety of abacavir [4].

(-)-6-Aminocarbovir: Head-to-Head Pharmacokinetic and Metabolic Differentiation Data


2.3-Fold Higher Oral Bioavailability of Active (-)-Carbovir After (-)-6-Aminocarbovir Administration vs. Oral (-)-Carbovir

When administered orally, (-)-6-aminocarbovir delivers substantially greater systemic exposure to the active antiviral agent (-)-carbovir compared with oral administration of (-)-carbovir itself. Following a 40 mg/kg oral dose of (-)-6-aminocarbovir in rats, the absolute bioavailability of (-)-carbovir was 46.2 ± 9.9%, representing a 2.3-fold improvement over the approximately 20% bioavailability observed after oral (-)-carbovir administration [1]. The maximum plasma concentration (Cmax) of (-)-carbovir achieved after a 40 mg/kg oral dose of (-)-6-aminocarbovir was 1.65 ± 0.7 μg/mL, which exceeds the Cmax of 1.00 μg/mL previously reported after a higher 60 mg/kg oral dose of (-)-carbovir [1].

Oral bioavailability Prodrug activation Pharmacokinetics HIV research

48% Metabolic Conversion Efficiency of (-)-6-Aminocarbovir to Active (-)-Carbovir Following Intravenous Administration

The efficiency of prodrug-to-active drug conversion is a critical determinant of prodrug utility. Following a 20 mg/kg intravenous infusion of (-)-6-aminocarbovir in rats, 48 ± 14% of the administered dose was metabolized to the active species (-)-carbovir, demonstrating substantial in vivo activation capacity [1]. (-)-6-Aminocarbovir exhibited rapid elimination from blood with a half-life of 11.3 ± 3.3 minutes and total body clearance of 115.7 ± 32.6 mL/min/kg, while 28 ± 6% of the dose was excreted unchanged in urine [1]. In contrast, following direct intravenous administration of (-)-carbovir, no metabolic conversion step is required, but the compound suffers from intrinsic clearance limitations unrelated to activation efficiency [2].

Prodrug conversion Metabolic activation Systemic clearance HIV inhibitor

Superior CNS Exposure to Active (-)-Carbovir via (-)-6-Aminocarbovir Prodrug Compared to Direct (-)-Carbovir Administration

For studies targeting HIV in CNS reservoirs, brain exposure to antiviral agents is a critical consideration. (-)-6-Aminocarbovir demonstrated superiority to the parent drug (-)-carbovir in increasing central nervous system exposure to the active metabolite [1]. Comparative brain exposure studies following intravenous infusion in rats established that (-)-6-aminocarbovir administration resulted in enhanced CNS delivery of (-)-carbovir relative to direct (-)-carbovir administration [2]. This advantage is attributed to the prodrug strategy circumventing the carrier-mediated transport limitations that restrict (-)-carbovir brain uptake, as (-)-6-aminocarbovir undergoes activation at sites distinct from the restrictive transport barriers [3].

CNS penetration Brain exposure Blood-brain barrier Neuro-HIV

Gut Wall as Dominant First-Pass Activation Site: Adenosine Deaminase-Mediated Conversion Enables Tunable Systemic Exposure

The anatomical site of prodrug activation critically influences systemic and tissue-specific drug exposure. Studies established that the gut wall is the dominant site of first-pass activation of (-)-6-aminocarbovir following lumenal administration, with conversion primarily mediated by adenosine deaminase [1]. This tissue-specific activation profile enables pharmacological modulation: coadministration of ADA inhibitors (2'-deoxycoformycin or erythro-9-(2-hydroxy-3-nonyl)adenine) substantially suppressed intestinal first-pass conversion of (-)-6-aminocarbovir, increasing systemic 6AC concentrations while leaving systemic activation capacity unaltered [1]. In contrast, abacavir undergoes initial phosphorylation by adenosine phosphotransferase in a distinct tissue distribution pattern, while (-)-carbovir bypasses prodrug activation entirely [2].

First-pass metabolism Adenosine deaminase Intestinal activation Pharmacokinetic modulation

Research Applications of (-)-6-Aminocarbovir (CAS 109881-25-6) Based on Differentiated Evidence


Preclinical Oral Bioavailability Studies of Carbocyclic Nucleoside Prodrugs

The 2.3-fold higher oral bioavailability of active (-)-carbovir achieved with (-)-6-aminocarbovir (46.2% vs. ~20% for oral (-)-carbovir) makes this compound an ideal tool for studies examining oral prodrug strategies for poorly absorbed nucleoside analogs [1]. Researchers can use (-)-6-aminocarbovir as a reference standard when evaluating novel carbocyclic nucleoside prodrug candidates, with its well-characterized pharmacokinetic parameters (t1/2 = 11.3 min, CL = 115.7 mL/min/kg, 48% conversion efficiency) providing a quantitative benchmark for comparative assessment [1].

CNS Penetration and Neuro-HIV Research Models

For studies investigating HIV persistence in the central nervous system, (-)-6-aminocarbovir offers demonstrated superiority over (-)-carbovir in enhancing brain exposure to the active antiviral metabolite [2]. This property supports research applications in animal models of HIV-associated neurocognitive disorders, where achieving therapeutic concentrations of active drug in brain tissue is essential for evaluating antiviral efficacy in sanctuary sites [3].

Mechanistic Studies of Adenosine Deaminase-Dependent Prodrug Activation

The well-defined gut wall activation of (-)-6-aminocarbovir via adenosine deaminase provides a valuable experimental system for investigating tissue-specific prodrug metabolism [4]. Researchers can employ this compound with ADA inhibitors (2'-deoxycoformycin or EHNA) to modulate first-pass metabolism in a controllable manner, enabling studies of intestinal vs. systemic activation contributions to overall drug disposition [4]. This model system is directly applicable to evaluating other nucleoside prodrug candidates that may share similar activation pathways.

Direct (-)-Carbovir Pharmacology Studies Without Abacavir Pathway Interference

Unlike abacavir, which requires initial phosphorylation by adenosine phosphotransferase before deamination to carbovir monophosphate, (-)-6-aminocarbovir provides a direct prodrug-to-carbovir conversion pathway [5]. This simplified metabolic route makes (-)-6-aminocarbovir the preferred agent for studies aimed at characterizing the pharmacology of (-)-carbovir itself, without the confounding variables introduced by the cyclopropylamino moiety and distinct activation kinetics of abacavir [5].

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